molecular formula C8H14N2O B13113440 3-Ethoxy-2,5-dimethyl-1,2-dihydropyrazine

3-Ethoxy-2,5-dimethyl-1,2-dihydropyrazine

Cat. No.: B13113440
M. Wt: 154.21 g/mol
InChI Key: XOWQTZPFGMKCSD-UHFFFAOYSA-N
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Description

3-Ethoxy-2,5-dimethyl-1,2-dihydropyrazine is a heterocyclic compound belonging to the pyrazine family Pyrazines are known for their aromatic properties and are widely found in nature, including in foods and as pheromones in insects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2,5-dimethyl-1,2-dihydropyrazine typically involves the cyclization of appropriate precursors. One common method is the condensation of aminoacetone with ethyl acetoacetate under acidic conditions, followed by cyclization and reduction steps. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2,5-dimethyl-1,2-dihydropyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce a variety of functionalized pyrazines.

Scientific Research Applications

3-Ethoxy-2,5-dimethyl-1,2-dihydropyrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the flavor and fragrance industry due to its aromatic properties.

Mechanism of Action

The mechanism by which 3-Ethoxy-2,5-dimethyl-1,2-dihydropyrazine exerts its effects involves interactions with various molecular targets. Its aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding to biological macromolecules. The specific pathways involved depend on the context of its application, such as its role as a flavor compound or a pharmaceutical intermediate.

Comparison with Similar Compounds

Similar Compounds

    3-Ethyl-2,5-dimethylpyrazine: Similar in structure but lacks the ethoxy group.

    2,5-Dimethylpyrazine: A simpler derivative with only methyl substituents.

    3-Ethyl-2,5-dimethyl-1,2,3-tricarboxylate: A more complex derivative with additional carboxylate groups.

Uniqueness

3-Ethoxy-2,5-dimethyl-1,2-dihydropyrazine is unique due to its specific substituents, which confer distinct chemical and physical properties. The ethoxy group, in particular, enhances its solubility and reactivity compared to other pyrazine derivatives.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

3-ethoxy-2,5-dimethyl-1,2-dihydropyrazine

InChI

InChI=1S/C8H14N2O/c1-4-11-8-7(3)9-5-6(2)10-8/h5,7,9H,4H2,1-3H3

InChI Key

XOWQTZPFGMKCSD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=CNC1C)C

Origin of Product

United States

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